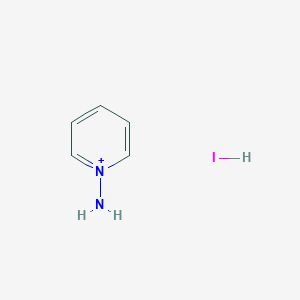

Pyridin-1-ium-1-amine;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminopyridinium iodide is an organic compound with the molecular formula C5H7IN2. It is a pyridine derivative and is known for its significant role in organic synthesis. This compound appears as white to pale cream crystals or crystalline powder and is soluble in water . It is used as a reagent in various chemical reactions and has applications in pharmaceuticals and organic synthesis .

Preparation Methods

1-Aminopyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine-O-sulfonic acid with pyridine in the presence of potassium carbonate, followed by the addition of hydriodic acid . The detailed procedure is as follows:

- Dissolve 11.3 g of hydroxylamine-O-sulfonic acid in 64 ml of cold water.

- Add 24 ml of pyridine to the solution and heat at 90°C for 20 minutes.

- Cool the mixture to room temperature and add 13.8 g of potassium carbonate.

- Remove water and excess pyridine by heating at 30-40°C.

- Treat the residue with 120 ml of ethanol and filter out the insoluble potassium sulfate.

- Add 14 ml of 57% hydriodic acid to the filtrate and store at -20°C for 1 hour.

- Collect the solid that forms and recrystallize from absolute ethanol to obtain 1-aminopyridinium iodide .

Chemical Reactions Analysis

1-Aminopyridinium iodide undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a reagent in oxidation and reduction reactions.

Substitution Reactions: It participates in substitution reactions, particularly in the synthesis of substituted pyridines.

Cycloaddition Reactions: It is involved in 1,3-dipolar cycloaddition reactions with dipolarophiles such as methyl propiolate or acetylenedicarboxylic esters.

Common reagents used in these reactions include bases like potassium carbonate and acids like hydriodic acid. Major products formed from these reactions include fused heterocycles and substituted pyridines .

Scientific Research Applications

1-Aminopyridinium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block to construct fused heterocycles and in the synthesis of substituted pyridines.

Biology: It serves as a reagent in various biological assays and experiments.

Mechanism of Action

The mechanism of action of 1-aminopyridinium iodide involves its role as a reagent in chemical reactions. It can act as an ammonia equivalent during the preparation of primary amines and participates in 1,3-dipolar cycloaddition reactions . The molecular targets and pathways involved include the activation of nitrogen and iodine in organic synthesis reactions .

Comparison with Similar Compounds

1-Aminopyridinium iodide can be compared with other similar compounds such as:

- 2-Chloro-1-methylpyridinium iodide

- 1,1,1-Trimethylhydrazinium iodide

- 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

- 1-Ethyl-3-methylimidazolium iodide

- 1,4-Dimethylpyridinium iodide

These compounds share similar structural features and applications in organic synthesis. 1-aminopyridinium iodide is unique due to its specific role in the preparation of primary amines and its use in the synthesis of fused heterocycles .

Properties

Molecular Formula |

C5H8IN2+ |

|---|---|

Molecular Weight |

223.03 g/mol |

IUPAC Name |

pyridin-1-ium-1-amine;hydroiodide |

InChI |

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1; |

InChI Key |

NDRLPYIMWROJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)N.I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)

![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)

![N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide](/img/structure/B12814025.png)

![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)